1-Bromo-1-cyano-3,3-dimethylbutan-2-one

Descripción general

Descripción

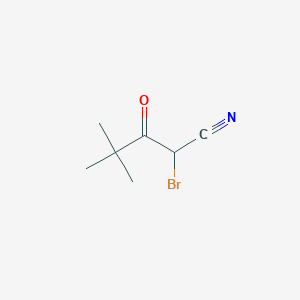

1-Bromo-1-cyano-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C7H10BrNO. It is a versatile compound used in various chemical reactions and research applications. This compound is characterized by the presence of a bromine atom, a cyano group, and a ketone functional group, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutan-2-one in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Bromo-1-cyano-3,3-dimethylbutan-2-one serves as a versatile reagent in several scientific research applications:

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows it to participate in nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds.

Biological Studies

The compound is utilized in biological studies due to its reactivity with nucleophilic sites in biomolecules. It has been investigated for enzyme inhibition and protein modification, making it valuable in drug development and biochemical research.

Material Science

In material science, this compound is employed in the preparation of specialty materials such as functionalized polymers and advanced composites. Its unique structural properties enable the development of materials with tailored functionalities.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound was reacted with various amines to produce substituted derivatives that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Agrochemical Development

Research focused on modifying the structure of this compound to enhance its fungicidal activity. By replacing the bromo group with a more hydrophilic cyano group, researchers improved systemic action without compromising preventive efficacy against rice blast fungus.

Toxicity and Safety Profile

The toxicity profile of this compound indicates that it is harmful if swallowed or if it comes into contact with skin. Proper safety measures should be taken during handling to mitigate risks associated with acute exposure.

Mecanismo De Acción

The mechanism of action of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and cyclization reactions. The ketone functional group can undergo oxidation and reduction, making the compound highly versatile in organic synthesis .

Comparación Con Compuestos Similares

1-Bromo-3,3-dimethylbutan-2-one: Lacks the cyano group, making it less versatile in certain reactions.

1-Cyano-3,3-dimethylbutan-2-one: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.

3,3-Dimethylbutan-2-one: Lacks both the bromine and cyano groups, significantly reducing its reactivity and application scope.

Uniqueness: 1-Bromo-1-cyano-3,3-dimethylbutan-2-one stands out due to the presence of both bromine and cyano groups, offering a unique combination of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Actividad Biológica

Overview

1-Bromo-1-cyano-3,3-dimethylbutan-2-one (CAS No. 89563-44-0) is an organic compound notable for its diverse applications in organic synthesis and biological research. Its unique structure, characterized by a bromine atom, a cyano group, and a ketone functional group, enables it to participate in various chemical reactions and biological interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10BrNO

- Molecular Weight : 202.07 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents

This compound exhibits its biological activity primarily through:

- Nucleophilic Substitution Reactions : The bromine atom acts as a good leaving group, facilitating nucleophilic attacks by various nucleophiles such as amines and thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Reactivity of the Cyano Group : The cyano group can undergo reduction to form amines or participate in cyclization reactions, which are crucial for synthesizing biologically active compounds.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In one study, derivatives of this compound were synthesized and tested for their efficacy against bacterial strains, showing promising results in inhibiting growth .

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. Animal model studies suggest that it may reduce inflammation markers through modulation of cytokine production, although specific pathways remain to be fully elucidated .

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against acetylcholinesterase (AChE), revealing competitive inhibition properties that could be relevant for neuroprotective strategies .

Research Findings

Safety and Toxicity

While the compound exhibits various biological activities, it is essential to consider its safety profile. Toxicological studies are necessary to determine the safe dosage ranges and potential side effects associated with prolonged exposure or high concentrations.

Propiedades

IUPAC Name |

2-bromo-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSORMNCXDSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468991 | |

| Record name | Bromo-pivaloylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89563-44-0 | |

| Record name | Bromo-pivaloylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.